molecular formula C23H23BrN4O2 B6036808 4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE

4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE

Cat. No.: B6036808
M. Wt: 467.4 g/mol
InChI Key: MVFCFOQLEFZEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a benzamide moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common approach starts with the bromination of pyrazole to form 4-bromo-1H-pyrazole . This intermediate is then reacted with benzyl chloride under basic conditions to yield 4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]benzene . The final step involves the coupling of this intermediate with N-[4-(PIPERIDINOCARBONYL)PHENYL]amine under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyrazoles.

    Oxidation: Formation of oxidized derivatives of the pyrazole or benzamide moieties.

    Reduction: Formation of reduced derivatives, potentially affecting the carbonyl group in the benzamide.

Mechanism of Action

The mechanism of action of 4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, potentially inhibiting their activity . The piperidine ring and benzamide moiety contribute to the overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-N-[4-(PIPERIDINOCARBONYL)PHENYL]BENZAMIDE is unique due to its combination of a brominated pyrazole ring, a benzamide moiety, and a piperidine ring. This combination provides a unique set of chemical properties and biological activities that are not found in simpler analogs .

Properties

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN4O2/c24-20-14-25-28(16-20)15-17-4-6-18(7-5-17)22(29)26-21-10-8-19(9-11-21)23(30)27-12-2-1-3-13-27/h4-11,14,16H,1-3,12-13,15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFCFOQLEFZEEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.